molecular formula C11H13NO6 B14901016 (R)-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid

(R)-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid

Cat. No.: B14901016
M. Wt: 255.22 g/mol
InChI Key: QDYMDILQBSZNDX-SECBINFHSA-N
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Description

®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a hydroxypropanoic acid moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid typically involves the protection of amino acids followed by selective functional group transformations.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and other functionalized molecules.

Scientific Research Applications

®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing for selective reactions at other functional sites. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid: The enantiomer of the compound, differing in its chiral configuration.

    N-Benzyloxycarbonyl-L-serine: A similar compound with a serine backbone instead of the hydroxypropanoic acid moiety.

    N-Benzyloxycarbonyl-L-threonine: Another related compound with a threonine backbone.

Uniqueness

®-2-((((Benzyloxy)carbonyl)amino)oxy)-3-hydroxypropanoic acid is unique due to its specific chiral configuration and the presence of both benzyloxycarbonyl and aminooxy groups. This combination of functional groups allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

(2R)-3-hydroxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid

InChI

InChI=1S/C11H13NO6/c13-6-9(10(14)15)18-12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1

InChI Key

QDYMDILQBSZNDX-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NO[C@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOC(CO)C(=O)O

Origin of Product

United States

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